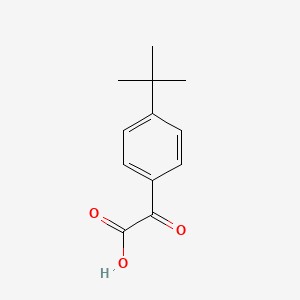

2-(4-Tert-butylphenyl)-2-oxoacetic acid

Description

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h4-7H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQYYFSVDYBQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001250381 | |

| Record name | 4-(1,1-Dimethylethyl)-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7099-90-3 | |

| Record name | 4-(1,1-Dimethylethyl)-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7099-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenyl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-2-oxoacetic acid typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of 4-tert-butylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields 4-tert-butylbenzoyl chloride.

Hydrolysis: The 4-tert-butylbenzoyl chloride is then hydrolyzed to form 4-tert-butylbenzoic acid.

Oxidation: The final step involves the oxidation of 4-tert-butylbenzoic acid to this compound using an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 2-(4-Tert-butylphenyl)-2-hydroxyacetic acid.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Aluminum chloride for Friedel-Crafts acylation.

Major Products

Oxidation Products: More oxidized derivatives of the original compound.

Reduction Products: 2-(4-Tert-butylphenyl)-2-hydroxyacetic acid.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions, such as oxidation and substitution, makes it valuable for creating derivatives with enhanced properties.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms more complex derivatives | Potassium permanganate |

| Reduction | Converts oxo group to hydroxyl group | Sodium borohydride |

| Substitution | Electrophilic aromatic substitution | Various electrophiles |

Biology

Research indicates that 2-(4-Tert-butylphenyl)-2-oxoacetic acid exhibits notable biological activities , including:

- Antimicrobial properties : Preliminary studies suggest effectiveness against various microbial strains.

- Anticancer potential : Investigations into its mechanism of action reveal interactions with cellular pathways involved in cancer proliferation.

A case study highlighted its use in developing novel anticancer agents by modifying its structure to enhance efficacy against specific cancer cell lines.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties:

- Anti-inflammatory effects : Studies have shown that it may inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

- Pharmaceutical intermediates : It is utilized in synthesizing bioactive molecules that may lead to new drug candidates.

Case Study: Anticancer Activity

A research article published in the Journal of Organic Chemistry reported on the synthesis and evaluation of derivatives of this compound for their anticancer activity. The study utilized various synthetic routes to create analogs and tested their efficacy against breast cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 10 µM, demonstrating the compound's potential as a lead structure for developing anticancer drugs .

Case Study: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through the modification of molecular structures and the activation or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Electron-Donating Groups :

- 4-Methoxyphenyl (2c) : The methoxy group enhances electron density on the phenyl ring, increasing resonance stabilization. This reduces electrophilic substitution reactivity compared to unsubstituted phenyl analogs but improves solubility in polar solvents due to the -OCH₃ group .

- 4-Tert-butylphenyl : The tert-butyl group provides steric hindrance, reducing reaction rates in crowded environments (e.g., nucleophilic attacks), while its inductive electron-donating effect slightly deactivates the ring .

Electron-Withdrawing Groups :

- 3-Fluorophenyl (2f) : Fluorine’s electronegativity withdraws electron density, increasing the acidity of the oxoacetic acid group (pKa ~2.7–3.0) and enhancing reactivity in deprotonation-dependent reactions. This compound exhibits higher acute toxicity (H312) compared to tert-butyl analogs .

- 4-Bromophenyl (2k) : Bromine’s bulk and electron-withdrawing nature make this compound a robust intermediate in cross-coupling reactions, though synthetic yields are lower (50%) compared to tert-butylphenyl derivatives .

Extended Aromatic Systems

- Naphthalene Derivatives (2d, 2e) : Substitution with naphthalene rings increases π-π stacking interactions, enhancing stability in solid-state applications. For example, 2-(6-methoxynaphthalen-2-yl)-2-oxoacetic acid shows improved thermal stability but reduced solubility in aqueous media .

Physicochemical Properties and Reactivity

Acidity and Solubility

| Compound | Substituent | pKa (Predicted) | Solubility Trends |

|---|---|---|---|

| 2-(4-Tert-butylphenyl)-2-oxoacetic acid | -C(CH₃)₃ | ~2.5–3.0 | Low in water, high in DCM |

| 2-(3-Fluorophenyl)-2-oxoacetic acid | -F | ~2.7–3.0 | Moderate in polar solvents |

| 2-(4-Methoxyphenyl)-2-oxoacetic acid (2c) | -OCH₃ | ~3.0–3.5 | High in methanol/water |

| 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid | -NH- + 2F | 2.73 | Low in nonpolar solvents |

The tert-butyl group reduces water solubility but enhances lipid solubility, making it suitable for hydrophobic matrices. Fluorinated analogs exhibit higher acidity due to electron withdrawal, favoring salt formation in basic conditions .

Biological Activity

2-(4-Tert-butylphenyl)-2-oxoacetic acid, with the molecular formula C₁₂H₁₄O₃ and a molecular weight of approximately 206.24 g/mol, is an organic compound characterized by its unique structure that includes a tert-butyl group attached to a phenyl ring and an oxoacetic acid moiety. This compound belongs to the α-keto acid family and exhibits significant biological activities, making it a subject of interest in various fields including agricultural chemistry and medicinal research.

The compound features a carbonyl group (C=O) adjacent to a carboxylic acid (–COOH), which contributes to its chemical reactivity. The bulky tert-butyl group enhances its solubility and reactivity, influencing its interactions with biological targets.

Antimicrobial Potential

Preliminary studies indicate that this compound may possess antimicrobial properties. Its structural similarities with known antimicrobial agents suggest potential efficacy against various pathogens. Research into its interaction with bacterial proteins could elucidate its mechanism of action.

Cytotoxicity and Pharmacological Applications

Research has shown that compounds structurally related to this compound can inhibit specific protein targets involved in disease processes. For instance, studies on similar α-keto acids have demonstrated their potential as inhibitors for protein tyrosine phosphatases (PTPs), which are critical in cancer and infectious diseases. The cytotoxic effects of these compounds have been evaluated using various cell lines, showing promising results in inhibiting cell proliferation.

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study highlighted the effectiveness of N-aryl oxamic acid derivatives in targeting mPTPB, a virulence factor in Mycobacterium tuberculosis. While not directly tested, the structural features of this compound suggest it could serve as a scaffold for developing potent inhibitors against tuberculosis .

- Cytotoxicity Assessment : In vitro studies assessing the cytotoxicity of related compounds showed varying degrees of inhibition against cancer cell lines, indicating that modifications in the structure could enhance biological activity .

Interaction Studies

Interaction studies involving this compound focus on its binding affinities and effects on biological targets. Preliminary findings suggest that the compound may exhibit significant binding to key proteins involved in cellular signaling pathways, which could lead to therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Tert-butylphenol | Phenolic structure without oxoacetic acid | Commonly used as an antioxidant and stabilizer |

| 2,4-Di-tert-butylphenol | Two tert-butyl groups on phenol | Exhibits strong antioxidant properties |

| 4-Hydroxy-3-methoxybenzoic acid | Hydroxy and methoxy substituents | Known for anti-inflammatory effects |

The uniqueness of this compound lies in its combination of a bulky tert-butyl group with an α-keto acid structure, potentially enhancing solubility and reactivity compared to other similar compounds .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-tert-butylphenyl)-2-oxoacetic acid, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation of 4-tert-butylbenzene with oxalyl chloride, followed by hydrolysis. Key factors include:

- Catalyst choice : Lewis acids like AlCl₃ (common) or FeCl₃ (milder) affect reaction efficiency. AlCl₃ may yield higher conversions but requires strict anhydrous conditions .

- Temperature : Optimal acylation occurs at 0–5°C to minimize side reactions (e.g., over-acylation).

- Workup : Hydrolysis with aqueous NaHCO₃ neutralizes excess acid, and recrystallization from ethanol/water improves purity .

Basic: How should researchers characterize this compound, and what spectral benchmarks are critical?

Methodological Answer:

- NMR : Expect aromatic protons (δ 7.2–7.8 ppm, doublets for para-substituted phenyl) and a ketone carbonyl signal (δ 190–200 ppm in ¹³C NMR). The tert-butyl group shows a singlet at δ 1.3 ppm (¹H) and δ 29–35 ppm (¹³C) .

- IR : Strong C=O stretch near 1700 cm⁻¹ for the oxoacetic acid moiety.

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile to confirm purity (>95%) and molecular ion [M-H]⁻ at m/z 235.1 .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during characterization?

Methodological Answer:

Discrepancies may arise from:

- Rotamerism : The tert-butyl group can cause slow rotation, splitting signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence .

- Impurity interference : Compare with analogs like 2-(4-bromophenyl)-2-oxoacetic acid (δ 7.6 ppm for Br-substituted aryl) to isolate target signals .

- Computational validation : DFT calculations (e.g., Gaussian) predict chemical shifts and verify assignments .

Advanced: What strategies optimize the compound’s stability in aqueous solutions for biological assays?

Methodological Answer:

- pH control : The oxoacetic acid group is prone to hydrolysis at extremes. Buffers near pH 6–7 (e.g., phosphate) minimize degradation .

- Lyophilization : Store as a lyophilized powder and reconstitute in DMSO for cell-based studies.

- Light sensitivity : Use amber vials to prevent photodegradation of the aromatic system .

Advanced: How does the tert-butyl group influence the compound’s reactivity in catalytic applications?

Methodological Answer:

- Steric effects : The bulky tert-butyl group hinders electrophilic substitution, directing reactions (e.g., sulfonation) to the meta position .

- Electronic effects : Electron-donating tert-butyl stabilizes the phenyl ring, reducing oxidation susceptibility compared to halogenated analogs (e.g., 4-bromo derivatives) .

- Comparative studies : Kinetic studies with 4-fluorophenyl analogs show tert-butyl reduces reaction rates by ~40% in Pd-catalyzed couplings .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile) and goggles are mandatory due to irritant properties (H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep sealed in dry, dark conditions at room temperature; incompatible with strong oxidizers .

Advanced: How can researchers validate the compound’s role in enzyme inhibition studies?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with enzymes like KYN-3-OHase, focusing on the oxoacetic acid binding to metal ions (e.g., Zn²⁺) .

- IC₅₀ assays : Compare with fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid, IC₅₀ = 12.5 µM) to assess structure-activity relationships .

- Control experiments : Test against scrambled or methylated derivatives to confirm specificity .

Advanced: What analytical techniques resolve impurities from Friedel-Crafts byproducts?

Methodological Answer:

- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate 3:1) removes unreacted 4-tert-butylbenzene and di-acylated byproducts .

- Crystallization : Differential solubility in ethanol/water (1:2) isolates the target compound from oligomeric side products.

- Mass spectrometry : HRMS identifies impurities via exact mass matching (e.g., m/z 353.2 for dimeric species) .

Basic: What solvents are optimal for recrystallization, and how does choice impact crystal morphology?

Methodological Answer:

- Ethanol/water : Yields needle-like crystals with high purity (>99%) due to controlled polarity .

- Acetone : Produces larger, blocky crystals but may trap solvent if cooled too rapidly.

- Avoid DCM : Poor solubility leads to amorphous precipitates .

Advanced: How can computational modeling predict the compound’s behavior in supramolecular assemblies?

Methodological Answer:

- Molecular dynamics (MD) : Simulate interactions with β-cyclodextrin to assess host-guest compatibility for drug delivery .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C-H···O bonds) using crystallographic data .

- DFT for tautomerism : Evaluate keto-enol equilibrium in solution; the oxoacetic group favors the keto form by ~8 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.